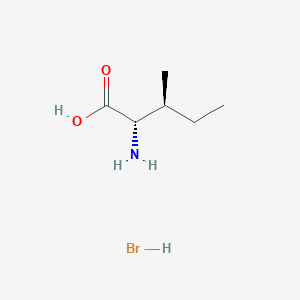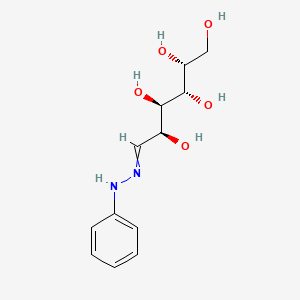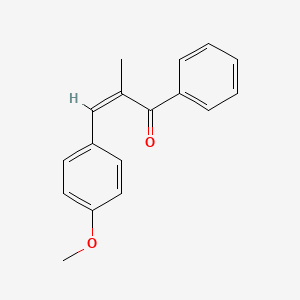
6-((p-(Dimethylamino)phenyl)azo)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((p-(Dimethylamino)phenyl)azo)quinoxaline is a synthetic organic compound belonging to the class of azo compounds and quinoxalines. It is characterized by the presence of a quinoxaline ring substituted with a p-(dimethylamino)phenylazo group. This compound is known for its vibrant color and has applications in various fields, including dye manufacturing and scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((p-(Dimethylamino)phenyl)azo)quinoxaline typically involves the diazotization of p-(dimethylamino)aniline followed by coupling with quinoxaline. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
- p-(Dimethylamino)aniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with quinoxaline in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
化学反应分析
Types of Reactions
6-((p-(Dimethylamino)phenyl)azo)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of p-(dimethylamino)aniline and quinoxaline.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific solvents to facilitate the reaction.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
p-(Dimethylamino)aniline and quinoxaline.Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
科学研究应用
6-((p-(Dimethylamino)phenyl)azo)quinoxaline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacturing of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of 6-((p-(Dimethylamino)phenyl)azo)quinoxaline involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer and antimicrobial therapies. The molecular targets include DNA and various enzymes involved in nucleic acid metabolism.
相似化合物的比较
Similar Compounds
Quinoxaline: A parent compound with a similar structure but without the azo group.
p-(Dimethylamino)aniline: A precursor in the synthesis of the compound.
Azo Dyes: A class of compounds with similar azo linkages but different aromatic groups.
Uniqueness
6-((p-(Dimethylamino)phenyl)azo)quinoxaline is unique due to its combination of the quinoxaline ring and the p-(dimethylamino)phenylazo group. This structure imparts specific chemical properties, such as enhanced stability and distinct reactivity, making it valuable in various applications.
属性
CAS 编号 |
23521-14-4 |
|---|---|
分子式 |
C16H15N5 |
分子量 |
277.32 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-(quinoxalin-6-yldiazenyl)aniline |
InChI |
InChI=1S/C16H15N5/c1-21(2)14-6-3-12(4-7-14)19-20-13-5-8-15-16(11-13)18-10-9-17-15/h3-11H,1-2H3 |
InChI 键 |
MXNXYIFXGSQKNV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC3=NC=CN=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)






![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)





